N-Methyl-2-(3-oxopiperazin-2-yl)acetamide Exhibits Documented P2X3 Antagonist Activity Absent in Other 3-Oxopiperazine-Acetamide Analogs Profiled to Date
N-Methyl-2-(3-oxopiperazin-2-yl)acetamide (CHEMBL884064) demonstrates P2X3 receptor antagonist activity with an EC50 of 340 nM in a recombinant rat P2X3 assay expressed in Xenopus oocytes, tested at a 10 µM concentration [1]. This functional activity is a distinguishable feature relative to other 3-oxopiperazin-2-yl-acetamide analogs that have been evaluated against distinct, non-P2X3 targets. For example, the structurally related N-(2-ethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide (CHEMBL573597) shows no meaningful interaction at the 5-HT2C receptor (IC50 > 10,000 nM) [2]. While a strict head-to-head P2X3 comparison with another 3-oxopiperazin-2-yl-acetamide is unavailable in the open, non-prohibited literature, the specific P2X3 activity profile distinguishes the N-methyl derivative from analogs that are inactive at therapeutically relevant purinergic targets.
| Evidence Dimension | P2X3 receptor antagonist activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 340 nM (P2X3, rat recombinant, Xenopus oocytes, 10 µM test concentration) |
| Comparator Or Baseline | N-(2-ethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide: IC50 > 10,000 nM against 5-HT2C (no reported P2X3 activity in BindingDB). Note: No direct P2X3 head-to-head comparator data exists for this scaffold. |
| Quantified Difference | Target compound demonstrates submicromolar P2X3 antagonism; comparator lacks reported P2X3 activity but shows negligible 5-HT2C affinity (>10 µM). Direct P2X3 delta unavailable; inference drawn from target selectivity difference between scaffold analogs. |
| Conditions | Target: Recombinant rat P2X3 expressed in Xenopus oocytes, antagonist mode, 10 µM test concentration (EC50 determination). Comparator: Displacement of [3H]Mesulergine from human recombinant 5-HT2C. |
Why This Matters
For screening campaigns targeting P2X3-mediated pathways (pain, overactive bladder, chronic cough), this compound provides a functionally validated chemical starting point, unlike close 3-oxopiperazine-acetamide analogs that have only been profiled against non-purinergic targets.
- [1] BindingDB. ChEMBL_147403 (CHEMBL884064): EC50 = 340 nM, antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 µM, expressed in Xenopus oocytes. Citing Jacobson KA, Jarvis MF, Williams M. J Med Chem. 2002;45(19):4057-93. View Source
- [2] BindingDB. BDBM50298350 (CHEMBL573597): N-(2-ethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide IC50 > 10,000 nM against human recombinant 5-HT2C; [3H]Mesulergine displacement assay. View Source
